molecular formula C24H25N3OS B2868929 5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1115458-52-0

5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2868929
CAS RN: 1115458-52-0
M. Wt: 403.54
InChI Key: FNYBVHBPFHEFDN-UHFFFAOYSA-N
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Description

The compound you mentioned is a pyrimidine derivative. Pyrimidine is a basic structure in DNA and RNA, and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This particular compound also contains a thioether group and a phenyl group, which could potentially influence its reactivity and biological activity.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of compounds similar to 5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have been a subject of interest due to their diverse biological activities. For instance, Önal et al. (2008) synthesized a series of dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives, highlighting the importance of pyrimidine derivatives in pharmaceutical research due to their antiviral, antibacterial, antitumor, and anti-inflammatory effects (Önal et al., 2008).

Biological Activity and Therapeutic Potential

  • The biological activity of similar pyrimidine derivatives has been extensively studied. Nagaraju et al. (2020) investigated thiazole/benzothiazole fused pyranopyrimidine derivatives for their antiproliferative activity against various cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Nagaraju et al., 2020).
  • Srinivas et al. (2008) synthesized novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones with significant antibacterial and antifungal activities, highlighting the potential of pyrimidine derivatives in addressing microbial infections (Srinivas et al., 2008).

Molecular Design and Drug Development

  • The compound's relevance in molecular design and drug development is notable. For example, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with antibacterial activity, demonstrating the application of such compounds in drug discovery (Lahmidi et al., 2019).
  • Zhang et al. (2017) explored the use of 5-methylene pyrrolones, related to the compound , as bioconjugation tools for the controlled release of conjugated cargo, illustrating the compound's utility in biochemical research and drug delivery systems (Zhang et al., 2017).

Antitumor Applications

  • The antitumor potential of similar compounds has been a key focus in recent studies. Grivsky et al. (1980) synthesized a pyrimidine derivative with significant activity against the Walker 256 carcinosarcoma in rats, indicating the compound's potential in cancer treatment (Grivsky et al., 1980).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Given that it’s a pyrimidine derivative, it could potentially interact with biological molecules like DNA or RNA, influencing their function .

properties

IUPAC Name

5-methyl-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c1-4-13-27-23(28)22-21(20(15-26(22)3)19-11-6-5-7-12-19)25-24(27)29-16-18-10-8-9-17(2)14-18/h5-12,14-15H,4,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYBVHBPFHEFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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